Ethyl 4-(4-nitrophenyl)-2-oxobut-3-ynoate
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Overview
Description
Ethyl 4-(4-nitrophenyl)-2-oxobut-3-ynoate is an organic compound characterized by the presence of a nitrophenyl group attached to a butynoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-nitrophenyl)-2-oxobut-3-ynoate typically involves the reaction of ethyl acetoacetate with 4-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-nitrophenyl)-2-oxobut-3-ynoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-nitrophenyl)-2-oxobut-3-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-(4-nitrophenyl)-2-oxobut-3-ynoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. Additionally, the ester group can be hydrolyzed to release active metabolites that exert their effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-aminophenyl)-2-oxobut-3-ynoate: Similar structure but with an amino group instead of a nitro group.
Methyl 4-(4-nitrophenyl)-2-oxobut-3-ynoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-(4-nitrophenyl)-2-oxobut-2-enoate: Similar structure but with a double bond at a different position.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H9NO5 |
---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
ethyl 4-(4-nitrophenyl)-2-oxobut-3-ynoate |
InChI |
InChI=1S/C12H9NO5/c1-2-18-12(15)11(14)8-5-9-3-6-10(7-4-9)13(16)17/h3-4,6-7H,2H2,1H3 |
InChI Key |
OVTKKIKOWKOTRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C#CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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